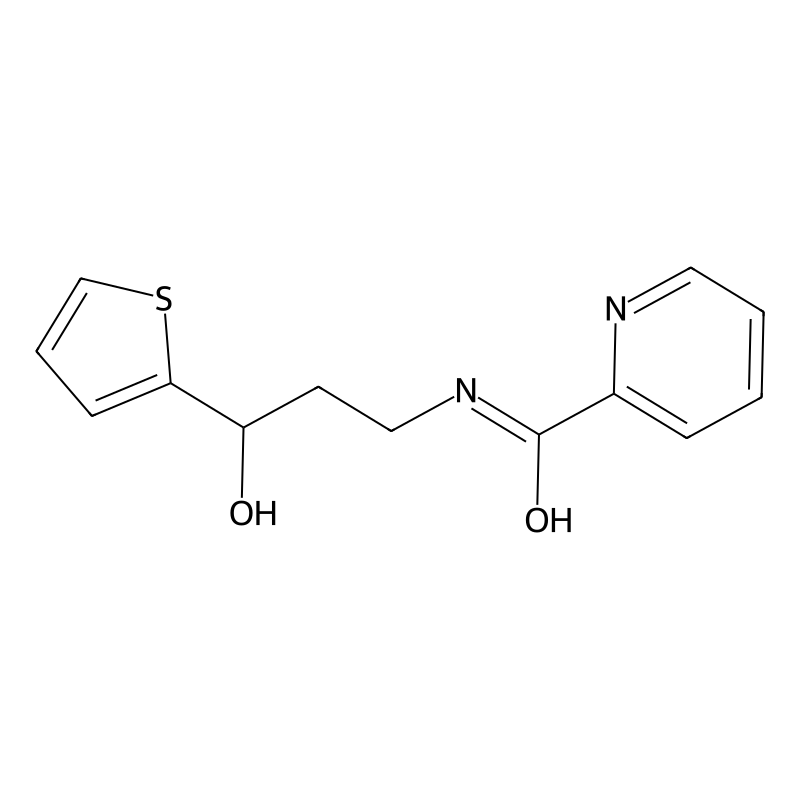

N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Thiophene-based analogs are a potential class of biologically active compounds . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- Some drugs, like suprofen and articaine, contain a thiophene framework .

- The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

- Thiophene derivatives are utilized as corrosion inhibitors .

- Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .

Medicinal Chemistry

Industrial Chemistry and Material Science

Fabrication of Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide is a chemical compound characterized by its unique structural features, which include a picolinamide moiety and a thiophene ring. The compound has the molecular formula C13H14N2O2S and a molecular weight of approximately 262.33 g/mol. Its structure comprises a picolinamide group linked to a propyl chain that bears a hydroxyl group and a thiophene ring, contributing to its potential biological activity.

The chemical reactivity of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide can be attributed to the presence of functional groups such as the hydroxyl (-OH) and amide (-C(=O)N-) groups. These groups can participate in various reactions:

- Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Oxidation: The hydroxyl group may be oxidized to form a carbonyl compound, depending on the reaction conditions.

N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide exhibits promising biological activities, particularly as an antimicrobial agent. Compounds containing thiophene and picolinamide structures have been investigated for their potential in treating various infections due to their ability to inhibit microbial growth. Research indicates that derivatives of this compound may possess antifungal and antibacterial properties, making them candidates for further pharmacological development .

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide typically involves several steps:

- Formation of Thiophene Derivative: A thiophene derivative is synthesized via standard methods such as cyclization of appropriate precursors.

- Alkylation: The thiophene derivative is then alkylated using an appropriate alkyl halide to introduce the propyl chain.

- Amidation: The resulting compound undergoes amidation with picolinic acid or its derivatives to yield N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide.

These steps may be optimized based on the desired yield and purity of the final product.

N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide has potential applications in various fields:

- Pharmaceuticals: Due to its antimicrobial properties, it could be developed as an antibiotic or antifungal agent.

- Agriculture: The compound may serve as an active ingredient in fungicides or pesticides, given its efficacy against fungal pathogens .

- Material Science: Its unique chemical structure may lend itself to applications in organic electronics or as a precursor for novel materials.

Studies exploring the interactions of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that this compound may interact with specific enzymes or receptors involved in microbial growth regulation. Further studies using techniques such as molecular docking and enzyme inhibition assays could elucidate these interactions more clearly.

Several compounds share structural similarities with N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, including:

- N-(thiophen-2-yl)picolinamide: Lacks the hydroxyl group but retains similar biological activity.

- N-(4-hydroxyphenyl)picolinamide: Features a different aromatic substituent but may exhibit similar mechanisms of action.

- N-(5-methylthiophen-2-yl)picolinamide: Contains a methyl substitution on the thiophene ring, potentially altering its biological properties.

Uniqueness

The presence of both the hydroxyl group and the specific thiophene substitution in N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide distinguishes it from these similar compounds, potentially enhancing its solubility and bioactivity compared to others without these modifications.

This comprehensive overview highlights N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide's significance in medicinal chemistry and its potential applications across various domains. Further research is necessary to fully explore its capabilities and optimize its use in pharmaceutical formulations.